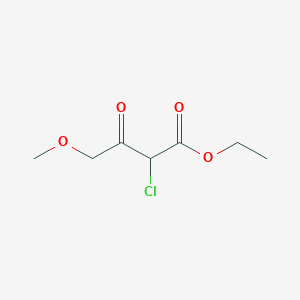

Ethyl 2-chloro-4-methoxy-3-oxobutanoate

Description

Properties

Molecular Formula |

C7H11ClO4 |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

ethyl 2-chloro-4-methoxy-3-oxobutanoate |

InChI |

InChI=1S/C7H11ClO4/c1-3-12-7(10)6(8)5(9)4-11-2/h6H,3-4H2,1-2H3 |

InChI Key |

MGBULSWYDRIMCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)COC)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Ethyl 2-chloro-4-methoxy-3-oxobutanoate serves as a fundamental building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations that are essential in creating diverse chemical entities.

Synthetic Routes

Several synthetic pathways have been developed for the preparation of this compound, including:

- Alkylation Reactions : Utilizing nucleophilic substitution mechanisms to introduce alkyl groups.

- Condensation Reactions : Engaging in aldol or Claisen condensation to form larger structures.

Table 1: Common Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, room temperature | Substituted esters |

| Aldol Condensation | Acidic conditions | β-hydroxy ketones |

| Claisen Condensation | Heat, anhydrous conditions | β-keto esters |

Pharmaceutical Applications

The compound is explored for its potential in drug development, particularly in synthesizing antiviral and anticancer agents. Preliminary studies indicate that this compound can interact with various biological targets, influencing metabolic pathways.

Research has shown that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties : Compounds derived from this compound have demonstrated efficacy against multi-drug resistant pathogens.

Table 2: Biological Activity of this compound Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Antibacterial | 0.125 mg/ml |

| Derivative B | Anthelmintic | Effective at various concentrations |

| Derivative C | Cytotoxic | LC50 values ranging from 280 to 765 µg/ml |

Agricultural Chemistry

In the agricultural sector, this compound finds applications in the synthesis of agrochemicals. Its ability to act as a precursor for various herbicides and pesticides makes it valuable for enhancing crop protection.

Case Study 1: Development of Antiviral Agents

A study investigated derivatives of this compound for their antiviral properties. The results indicated that specific modifications to the compound's structure significantly enhanced its efficacy against viral infections.

Case Study 2: Synthesis of Anticancer Compounds

Research focused on synthesizing novel anticancer agents using this compound as a starting material. The synthesized compounds were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-chloro-4-methoxy-3-oxobutanoate with four analogous compounds, focusing on substituent effects, reactivity, and applications.

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

- Structure: Features a 5-chloro-2-methoxyphenyl group at the C4 position instead of direct substitution on the oxobutanoate backbone.

- Reactivity: Demonstrates utility in biocatalysis, such as asymmetric reductions in organic solvent-water biphasic systems. For example, its enzymatic reduction to ethyl (S)-4-chloro-3-hydroxybutanoate highlights its role in chiral synthesis .

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

- Structure : Contains a 3-chlorophenyl group at C4, differing in substituent position compared to the target compound’s methoxy group.

- Physicochemical Properties : Molecular formula C12H13ClO3 (MW: 240.68 g/mol). The meta-chloro substitution may influence solubility and electronic effects during reactions.

Ethyl 2-(4-chlorophenoxy)-2-methyl-3-oxobutanoate

- Structure: Incorporates a 4-chlorophenoxy group and a methyl substituent at C2.

- Properties: Higher molecular weight (270.71 g/mol) and lipophilicity (logP = 2.63) due to the phenoxy group. The methyl group may sterically hinder reactivity at C2.

Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazono]-3-oxobutanoate

- Structure: Includes a hydrazono group linked to a 2-methoxyphenyl moiety.

- Reactivity : Reported to exhibit cytotoxic properties , likely due to the hydrazone functional group enhancing bioactivity.

- Structural Analysis : A crystal structure confirms planar geometry at the hydrazone moiety, facilitating interactions with biological targets .

Data Table: Key Properties of Compared Compounds

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 4-methoxy-3-oxobutanoate serves as a precursor for introducing the chloro group at the 2-position. The reaction employs phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) as chlorinating agents under anhydrous conditions. The α-hydrogen of the ketone is abstracted by a base, such as triethylamine, generating an enolate intermediate that reacts with the chlorinating agent.

Optimized Protocol :

-

Substrate : Ethyl 4-methoxy-3-oxobutanoate (1.0 equiv)

-

Chlorinating Agent : PCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (DCM), 0°C to room temperature

-

Reaction Time : 6–8 hours

-

Yield : 68–72%

Challenges and Mitigation

-

Competitive Ester Hydrolysis : Moisture leads to hydrolysis of the ethyl ester. Anhydrous conditions and molecular sieves are critical.

-

By-Product Formation : Over-chlorination at the 4-position occurs if excess PCl₃ is used. Stoichiometric control and incremental addition mitigate this.

Claisen Condensation with Functionalized Precursors

One-Pot Synthesis Strategy

Biocatalytic Reduction-Chlorination Cascade

Enzymatic Reduction of Diketone Intermediates

Adapting methodologies from ethyl 4-chloro-3-hydroxybutanoate synthesis, a diketone precursor (ethyl 2,4-diketo-3-methoxybutanoate) is reduced using keto reductase (KRED) and glucose dehydrogenase (GDH) with NADPH cofactor. The resulting alcohol is chlorinated via Appel reaction.

Procedure :

-

Biocatalysis :

-

Substrate: Ethyl 2,4-diketo-3-methoxybutanoate (10 g/L)

-

Enzymes: KRED (3% w/w), GDH (4.5% w/w)

-

Buffer: 0.06 M phosphate, pH 7.0, 30°C, 8 hours.

-

-

Chlorination :

-

PCl₃ (1.5 equiv), CCl₄, 0°C, 2 hours.

-

Advantages of Biocatalysis

-

Stereoselectivity : KRED produces enantiomerically pure alcohol intermediates.

-

Sustainability : Aqueous reaction conditions reduce organic solvent use.

Stepwise Alkylation-Chlorination of Ethyl Acetoacetate

Sequential Functionalization

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 95 | Low | High |

| Claisen Condensation | 60–65 | 90 | Moderate | Moderate |

| Biocatalytic Cascade | 78 | 99 | High | Low |

| Stepwise Alkylation | 70–75 | 97 | Low | High |

Key Insights :

-

Biocatalysis offers superior purity and yield but faces scalability challenges due to enzyme costs.

-

Nucleophilic Substitution balances cost and yield, making it ideal for industrial applications.

Reaction Monitoring and Quality Control

Spectroscopic Characterization

-

NMR : δ 4.2 ppm (q, OCH₂CH₃), δ 3.4 ppm (s, OCH₃), δ 2.8 ppm (t, Cl-C=O).

-

IR : Peaks at 1745 cm⁻¹ (ester C=O), 1712 cm⁻¹ (ketone C=O), 680 cm⁻¹ (C-Cl).

Impurity Profiling

Common impurities include:

-

Ethyl 4-Methoxy-3-oxobutanoate : Residual starting material (HPLC retention time: 4.2 min).

-

Ethyl 2,4-Dichloro-3-oxobutanoate : Over-chlorination by-product (GC-MS: m/z 198).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-chloro-4-methoxy-3-oxobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen condensation or nucleophilic substitution. For analogs like ethyl 4-chloro-3-oxobutanoate, a typical route involves diketene, hydrogen chloride, and methanol under controlled conditions (e.g., anhydrous environment, 0.13 kPa pressure) to achieve ester formation and rearrangement . Adjusting stoichiometry, temperature (e.g., 50°C for distillation), and solvent polarity (aromatic or oxygenated solvents) can optimize yield. Side reactions, such as over-oxidation or hydrolysis, are mitigated by inert atmospheres and moisture-free setups.

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : and NMR identify functional groups (e.g., methoxy at δ~3.8 ppm, carbonyl at δ~170 ppm) and confirm substitution patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ~210–260 nm) monitors purity and stability, using acetonitrile/water gradients for separation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 220.05) and fragments (e.g., loss of ethyl group: m/z 172.02) .

Q. How should this compound be stored to ensure stability, and what are its degradation products?

- Methodological Answer : Store at 2–8°C under nitrogen in amber glass vials to prevent photodegradation and hydrolysis. Degradation in aqueous systems can yield 4-methoxy-3-oxobutanoic acid and chloroethanol, detectable via TLC or GC-MS. Stabilizers like desiccants (e.g., molecular sieves) minimize moisture-induced decomposition .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Methodological Answer : Microbial reductases (e.g., from Sporobolomyces salmonicolor) in biphasic systems (n-butyl acetate/water) reduce the 3-oxo group to (R)-3-hydroxy with >86% enantiomeric excess. NADPH recycling via glucose dehydrogenase improves turnover (5,500 mol/mol). Reaction scale-up (1.6 L) achieves 95.4% yield, with substrate inhibition overcome by phase partitioning .

Q. How do computational methods aid in predicting reaction pathways for this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for nucleophilic substitution at the 2-chloro position. Solvent effects (e.g., toluene vs. DMSO) are simulated using COSMO-RS. X-ray crystallography (e.g., CCDC data) validates predicted geometries, such as hydrazone derivatives .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., keto-enol tautomerism affecting reactivity). For example, aqueous-phase instability vs. anhydrous optimizations leads to divergent yields. Systematic DOE (Design of Experiments) identifies critical parameters (pH, solvent polarity) to reconcile data.

Q. How is this compound utilized in synthesizing bioactive derivatives, and what mechanistic insights exist?

- Methodological Answer : The 3-oxo group reacts with hydrazines to form hydrazones (e.g., antitumor agents), monitored via NMR kinetics. Mechanistic studies (e.g., stopped-flow UV-Vis) reveal second-order kinetics for hydrazone formation, with rate constants (k~0.15 Ms) dependent on electron-withdrawing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.